molecular formula C18H15Cl2N3OS B2963724 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206996-34-0

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2963724
CAS No.: 1206996-34-0
M. Wt: 392.3
InChI Key: WWRSCQDAUKCACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule featuring a benzyl-substituted imidazole core, a 3,4-dichlorophenyl moiety, and a thioacetamide side chain. This specific molecular architecture makes it a compound of significant interest in early-stage drug discovery and biochemical research. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Numerous imidazole-based compounds are known to exhibit diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects (see, for example, Frontiers in Pharmacology and BMC Chemistry). The presence of the 3,4-dichlorophenyl group, a common feature in active pharmaceutical ingredients, is frequently associated with enhanced binding affinity and potency by modulating the compound's electronic properties and interactions with enzyme binding sites. The incorporation of the thioacetamide linker provides a potential site for covalent binding or additional hydrogen bonding, which can be exploited to fine-tune selectivity and efficacy. Researchers can utilize this compound as a key intermediate or a novel pharmacophore for developing new therapeutic agents, particularly in the fields of infectious diseases and oncology. It also serves as a valuable tool compound for probing enzyme mechanisms, high-throughput screening assays, and structure-activity relationship (SAR) studies to optimize lead molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c19-14-7-6-13(8-15(14)20)16-9-22-18(25-11-17(21)24)23(16)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRSCQDAUKCACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound belonging to the class of imidazole derivatives. Its unique structural features, including an imidazole ring and a thioacetamide functional group, suggest significant potential for biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H15_{15}Cl2_{2}N3_{3}OS
  • Molecular Weight : 392.3 g/mol
  • CAS Number : 1206996-34-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. Studies indicate that compounds with similar structures exhibit antimicrobial and anticancer activities, making this compound a candidate for further biological evaluation.

Anticancer Activity

Research has shown that imidazole derivatives can possess significant anticancer properties. For instance, in vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's structure allows it to interfere with cellular processes such as apoptosis and cell cycle regulation .

Table 1: Anticancer Activity Summary

Cell LineIC50_{50} (µM)Reference
A431<10
Jurkat<15
U251 (glioblastoma)<20

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar imidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may exhibit comparable activity to standard antibiotics .

Table 2: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. The presence of the dichlorophenyl group enhances its reactivity and interaction with biological targets. SAR studies indicate that modifications in the imidazole ring and the thioacetamide moiety can significantly alter the compound's potency and selectivity.

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of various imidazole derivatives, this compound was found to induce apoptosis in A431 cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of several imidazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity, suggesting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The target compound’s imidazole core distinguishes it from analogs with benzimidazole (), triazole (), or thiadiazole () cores. For example:

  • Compound 9c (): Contains a benzimidazole-triazole-thiazole scaffold with a 4-bromophenyl group. The benzimidazole core may enhance π-π stacking compared to imidazole .
  • Compound 21 (): Features a benzofuran-imidazole hybrid, where the benzofuran group could alter electron distribution and binding kinetics .
Table 1: Core Heterocycle and Substituent Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Imidazole 3,4-Dichlorophenyl, Benzyl ~430–450 (estimated)
9c () Benzimidazole 4-Bromophenyl, Triazole-Thiazole ~500–520 (estimated)
21 () Imidazole-Benzofuran 4-Bromophenyl ~420–440 (estimated)
1226429-41-9 () Imidazole 4-Chlorophenyl, 5-Methylisoxazole 424.9

Substituent Effects on Bioactivity

  • Halogenated Aryl Groups: The 3,4-dichlorophenyl group in the target compound likely increases lipophilicity and binding affinity compared to mono-halogenated analogs (e.g., 4-chlorophenyl in or 3-chlorophenyl in ). Bromine in 9c () may enhance steric bulk but reduce metabolic stability .
  • Thioacetamide Linkage : Present in all analogs, this group is critical for hydrogen bonding and enzyme inhibition (e.g., IMPDH targeting in ) .

Reaction Conditions and Yields

  • Microwave-Assisted Synthesis (): Used for Compound 28 (45% yield), highlighting efficiency for dichlorophenyl-containing analogs .
  • General Method A (): Achieved 96% yield for Compound 21 , suggesting optimized conditions for imidazole-thioacetamide coupling .

Q & A

Q. In vitro assays :

  • Enzyme inhibition : Measure IC₅₀ via fluorometric or colorimetric kits (e.g., CYP450 assays) .
  • Cell viability : Test against cancer cell lines (e.g., MCF-7) using MTT assays, with dose-response curves (1–100 µM) .

SAR analysis : Compare with derivatives lacking the dichlorophenyl or thioacetamide group to identify critical pharmacophores .

Q. What alternative synthetic routes improve yield when intermediates are unstable?

  • Methodology :
  • One-pot synthesis : Combine imidazole formation and thioacetamide coupling in a single step to avoid isolating unstable intermediates .
  • Low-temperature techniques : Use cryogenic conditions (–20°C) during sensitive steps (e.g., thiol-group reactions) .
  • Flow chemistry : Enhances reproducibility and reduces degradation via precise control of reaction parameters .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between this compound and structural analogs?

  • Case Study : If the compound shows lower activity than a methylthio analog:

Steric effects : The dichlorophenyl group may hinder target binding (docking simulations) .

Electron-withdrawing effects : Chlorine atoms reduce electron density at the thioacetamide sulfur, weakening enzyme interactions .

  • Validation : Synthesize analogs with electron-donating groups (e.g., –OCH₃) and retest activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.